Brachystemidine C
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Overview
Description
Brachystemidine C is a member of pyrroles. It has a role as a metabolite.
Scientific Research Applications
Isolation and Characterization
- Isolation and Structural Elucidation : Brachystemidine C, along with other novel alkaloids (brachystemidines A-E), was isolated from Brachystemma calycinum. Its structure was established through spectral data and advanced techniques like 1D and 2D NMR, as well as X-ray diffraction analysis for brachystemidine D (Cheng et al., 2002).
Biological and Therapeutic Applications
- Immunosuppressive Properties : Brachystemidine G, closely related to this compound, showed potent immunosuppressive activity. It inhibited mouse T- and B-lymphocyte proliferation, suggesting a potential application in immunology and possibly in the treatment of autoimmune diseases or in organ transplantation (Lu et al., 2007).
Research on Related Fields
While specific studies on this compound's applications beyond its isolation and basic characterization are limited, research on closely related compounds and techniques provides insights into potential avenues for further exploration:
- Nanotechnology in Brachytherapy : Innovative materials like nanoscale covalent organic frameworks (COFs) have been developed for brachytherapy, a cancer treatment method. These materials offer high radiolabeling rates and stability, indicating the growing importance of nanotechnology in medical treatments (Zhang et al., 2021).
- Dosimetric Studies in Brachytherapy : Advanced dosimetric parameters for new brachytherapy sources, like the IrSeed-125, have been determined using Monte Carlo simulation, reflecting the ongoing evolution in radiation therapy techniques (Baghani et al., 2016).
Properties
Molecular Formula |
C15H18N2O6 |
---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
[(2R)-2-(3-hydroxy-5-methoxy-2-oxopyrrolidin-1-yl)-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H18N2O6/c1-21-12-7-11(18)13(19)17(12)14-9(4-6-22-14)8-23-15(20)10-3-2-5-16-10/h2-5,11-12,14,16,18H,6-8H2,1H3/t11?,12?,14-/m1/s1 |
InChI Key |
XXNXFWDNPYKFDJ-ORHYLEIMSA-N |
Isomeric SMILES |
COC1CC(C(=O)N1[C@H]2C(=CCO2)COC(=O)C3=CC=CN3)O |
Canonical SMILES |
COC1CC(C(=O)N1C2C(=CCO2)COC(=O)C3=CC=CN3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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